molecular formula C52H84O22 B1652861 [3,4,5-Trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl] 10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate CAS No. 160955-43-1

[3,4,5-Trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl] 10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Cat. No.: B1652861
CAS No.: 160955-43-1
M. Wt: 1061.2
InChI Key: NWNUTSZTAUGIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3,4,5-Trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl] 10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a natural product found in Pithecellobium dulce with data available.

Scientific Research Applications

Computational Study on Blood Glucose Regulation

A computational study explored the role of a compound structurally related to the one you mentioned in regulating blood glucose levels. Isolated from the fruits of Syzygium densiflorum, traditionally used in treating diabetes, the compound showed potential interaction with several proteins relevant to diabetes management, such as dipeptidyl peptidase-IV and protein-tyrosine phosphatase 1B. Molecular docking predicted the compound's binding poses, and molecular dynamics simulations observed the stability of protein–ligand complexes, providing insights into its therapeutic potential (Muthusamy & Krishnasamy, 2016).

Solubility and Chemical Behavior in Mixtures

Research on the solubility of various saccharides in ethanol-water solutions, including molecules with structural similarities to the compound , provides valuable data for understanding their chemical behavior in different solvents. These studies offer insights into the solubilities and possible applications of similar complex sugar-derived compounds in various conditions and mixtures (Gong et al., 2012).

Organic Framework and Molecular Modeling

An organic framework study involving a compound with some structural resemblance to the chemical discussed the synthesis, molecular modeling, and spectroscopic analysis. This research provides insights into the binding abilities and conformational changes of such complex molecules, contributing to the understanding of their potential applications in various fields (Kumar & Mishra, 2007).

Anti-inflammatory Activities of Related Compounds

The identification of novel compounds with anti-inflammatory properties from natural sources, like the ones structurally related to the compound you mentioned, underscores the potential therapeutic uses of these complex molecules. These studies highlight the significance of natural compounds in medicinal chemistry and their potential applications in treating inflammatory conditions (Lan et al., 2021).

Properties

CAS No.

160955-43-1

Molecular Formula

C52H84O22

Molecular Weight

1061.2

IUPAC Name

[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl] 10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C52H84O22/c1-47(2)14-15-52(46(66)74-44-40(65)37(62)35(60)27(71-44)21-69-42-38(63)32(57)24(54)19-67-42)23(16-47)22-8-9-29-49(5)12-11-31(48(3,4)28(49)10-13-50(29,6)51(22,7)17-30(52)56)72-45-41(33(58)25(55)20-68-45)73-43-39(64)36(61)34(59)26(18-53)70-43/h8,23-45,53-65H,9-21H2,1-7H3

InChI Key

NWNUTSZTAUGIGA-UHFFFAOYSA-N

SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)O)O)O)O)C

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)O)O)O)O)C

melting_point

260°C

160955-43-1

physical_description

Solid

Origin of Product

United States

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